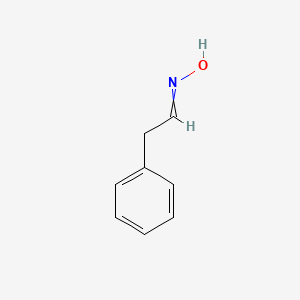

Benzeneacetaldehyde, oxime

Descripción general

Descripción

Benzeneacetaldehyde, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is derived from benzeneacetaldehyde, which is an aromatic aldehyde. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For benzeneacetaldehyde, oxime, the synthesis typically involves the reaction of benzeneacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to yield the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of benzeneacetaldehyde and hydroxylamine hydrochloride to a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Chemical Reactions of Benzeneacetaldehyde, Oxime

This compound participates in several significant chemical reactions which are critical for its application in organic synthesis. Below are the primary reactions it undergoes:

Beckmann Rearrangement

The Beckmann rearrangement is a key reaction for this compound, converting it into benzamide when treated with acids or specific catalysts such as nickel salts. This rearrangement involves the migration of the nitrogen atom from the oxime to an adjacent carbon atom, resulting in the formation of an amide.

Dehydration Reaction

This compound can undergo dehydration to yield benzonitrile. This reaction typically requires heating and may involve acid catalysis, effectively removing water from the oxime structure.

Hydrolysis

Under acidic or basic conditions, this compound can hydrolyze back to its parent aldehyde (benzaldehyde) and hydroxylamine. This reversible reaction is significant for its utility in organic synthesis as it allows for regeneration of starting materials.

Reaction with N-Chlorosuccinimide

In this reaction, this compound reacts with N-chlorosuccinimide in dimethylformamide to form benzohydroximoyl chloride. This process highlights the compound's reactivity towards halogenating agents.

Mechanistic Insights and Research Findings

Recent studies have provided deeper insights into the mechanisms underlying these reactions:

-

Beckmann Rearrangement Mechanism : The rearrangement mechanism involves protonation of the oxime nitrogen followed by migration of the nitrogen to form an intermediate that ultimately yields benzamide .

-

Dehydration Pathway : The dehydration process can be facilitated by heating and acid catalysts, leading to the formation of benzonitrile through a concerted elimination mechanism.

-

Hydrolysis Dynamics : The hydrolysis reaction can be influenced by pH levels and temperature, affecting the equilibrium between this compound and its hydrolysis products .

-

Halogenation Reaction : The reaction with N-chlorosuccinimide showcases the electrophilic nature of the carbon adjacent to the nitrogen in the oxime structure, allowing for substitution reactions that yield chlorinated derivatives .

Table 2: Mechanistic Pathways for Key Reactions

| Reaction Type | Mechanism Overview |

|---|---|

| Beckmann Rearrangement | Protonation followed by nitrogen migration |

| Dehydration | Concerted elimination of water |

| Hydrolysis | Reversible reaction influenced by pH |

| Halogenation | Electrophilic substitution at carbon adjacent to nitrogen |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzeneacetaldehyde, oxime belongs to a class of compounds known as oximes, which have notable applications in medicinal chemistry. They are primarily used as antidotes for organophosphate poisoning.

Case Study: Antidote for Organophosphate Poisoning

- Application : Oximes reactivate acetylcholinesterase inhibited by organophosphates.

- Outcome : Pralidoxime is an FDA-approved oxime used clinically to treat such poisonings effectively .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating various chemical transformations.

Reactions Involving this compound

- Beckmann Rearrangement : Converts this compound into benzamide when treated with acids or nickel salts.

- Dehydration : Yields benzonitrile under heat and acid catalysis.

- Hydrolysis : Can revert to benzaldehyde and hydroxylamine under acidic or basic conditions .

| Reaction Type | Product | Conditions |

|---|---|---|

| Beckmann Rearrangement | Benzamide | Acidic conditions |

| Dehydration | Benzonitrile | Heat + Acid |

| Hydrolysis | Benzaldehyde + Hydroxylamine | Acidic or Basic Conditions |

Agricultural Applications

In agriculture, this compound can be utilized as a precursor for plant growth regulators and pesticides. Its derivatives are often involved in enhancing plant defense mechanisms against pests.

Case Study: Plant Defense Mechanism

- Application : Phenylacetaldoxime (a derivative) accumulates in response to herbivory in certain plants.

- Outcome : This accumulation aids in plant stress responses and growth regulation .

Industrial Applications

This compound's reactivity makes it useful in the production of various industrial chemicals.

Key Uses

Mecanismo De Acción

The mechanism of action of benzeneacetaldehyde, oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. Additionally, oximes can form stable complexes with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

- Phenylacetaldehyde, oxime

- Benzaldehyde, oxime

- Acetophenone, oxime

Comparison: Benzeneacetaldehyde, oxime is unique due to its specific structural features and reactivity. Compared to phenylacetaldehyde, oxime, it has an additional methylene group, which influences its chemical behavior and applications. Benzaldehyde, oxime lacks the methylene group, making it less versatile in certain reactions. Acetophenone, oxime, on the other hand, has a ketone-derived oxime, which exhibits different reactivity patterns compared to aldehyde-derived oximes.

Actividad Biológica

Benzeneacetaldehyde, oxime (CHNO), also known as benzaldoxime, is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of benzaldehyde with hydroxylamine in the presence of a base. The reaction yields two geometric isomers: the Z-isomer and the E-isomer, with the Z-isomer being more predominant. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to significant biological implications.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. For instance, studies have shown that oxime derivatives can act against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic pathways essential for bacterial survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been shown to inhibit certain kinases associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Acetylcholinesterase Reactivation : Oximes are known for their role in reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. This compound can facilitate this reactivation through nucleophilic attack on the phosphorylated enzyme .

- Kinase Inhibition : The compound has been identified as a kinase inhibitor, affecting multiple signaling pathways that are crucial for cancer cell proliferation and survival .

- Metal Ion Complexation : this compound can form stable complexes with metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects.

Case Studies

- Oxime Therapy for Organophosphate Poisoning : A study investigated the efficacy of this compound in reactivating AChE in a rat model exposed to organophosphate poisoning. Results indicated significant reactivation of AChE activity following treatment with this compound compared to control groups .

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzaldehyde Oxime | Aldoxime | Derived from benzaldehyde; significant reactivity |

| Acetophenone Oxime | Ketoxime | Used primarily in industrial applications |

| Phenylacetaldehyde Oxime | Aldoxime | Exhibits different reactivity patterns due to structure |

| Cyclohexanone Oxime | Ketoxime | Different physical properties due to cyclic structure |

Propiedades

IUPAC Name |

N-(2-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISHLWVCSLKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-48-0 | |

| Record name | Phenylacetaldoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.